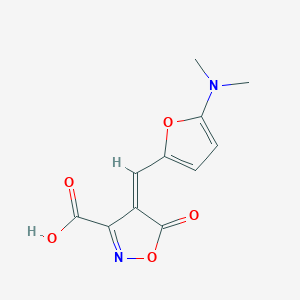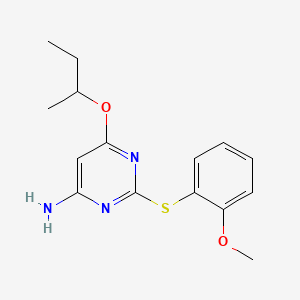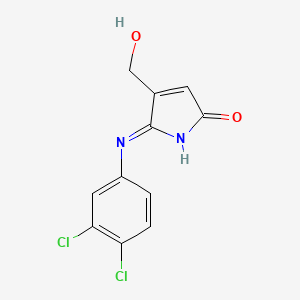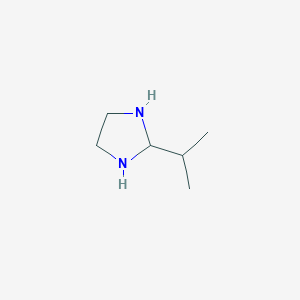
2-Phenyl-5-(phenylmethanesulfonyl)-1,3,4-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom This particular compound is characterized by the presence of a benzylsulfonyl group and a phenyl group attached to the thiadiazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid or its derivative under acidic conditions.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group can be introduced by reacting the thiadiazole intermediate with benzylsulfonyl chloride in the presence of a base such as triethylamine.
Introduction of the Phenyl Group: The phenyl group can be introduced through a coupling reaction, such as a Suzuki-Miyaura coupling, using phenylboronic acid and a suitable palladium catalyst.
Industrial Production Methods
Industrial production of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group in the thiadiazole ring can be reduced to form amino derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution can be carried out using reagents such as bromine or nitric acid.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: It has potential as an antifungal and antibacterial agent due to its ability to inhibit the growth of certain microorganisms.
Materials Science: It can be used in the development of advanced materials with specific electronic or optical properties.
Biology: It may serve as a probe or inhibitor in biochemical studies involving sulfur-containing enzymes.
Industry: It can be used as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may target sulfur-containing enzymes or proteins involved in microbial growth.
Pathways: It can interfere with the metabolic pathways of microorganisms, leading to their inhibition or death.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzylsulfonyl)benzothiazole: Similar in structure but with a benzothiazole ring instead of a thiadiazole ring.
2-((2-chlorobenzyl)sulfonyl)benzo[d]thiazole: Contains a chlorobenzyl group instead of a phenyl group.
Uniqueness
2-(Benzylsulfonyl)-5-phenyl-1,3,4-thiadiazole is unique due to its specific combination of a benzylsulfonyl group and a phenyl group attached to a thiadiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
113642-56-1 |
|---|---|
Molekularformel |
C15H12N2O2S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
2-benzylsulfonyl-5-phenyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C15H12N2O2S2/c18-21(19,11-12-7-3-1-4-8-12)15-17-16-14(20-15)13-9-5-2-6-10-13/h1-10H,11H2 |
InChI-Schlüssel |
KRYTYGKKYAPNJY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![Glycine, N-[1-(phenylacetyl)-L-prolyl]-](/img/structure/B12918992.png)


![2-((4-Ethyl-4H-furo[3,2-b]indol-2-yl)methylene)hydrazinecarboxamide](/img/structure/B12919035.png)
